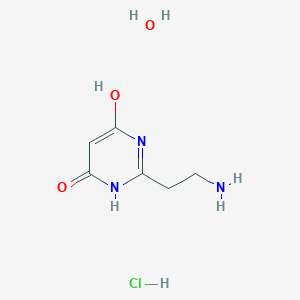

2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate

Beschreibung

2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate is a pyrimidine derivative characterized by a dihydroxypyrimidine core substituted with a 2-aminoethyl group. The hydrochloride hydrate form enhances its stability and solubility in aqueous media. Pyrimidine derivatives are critical in medicinal chemistry, materials science, and supramolecular assembly due to their hydrogen-bonding capabilities and structural versatility .

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-2-1-4-8-5(10)3-6(11)9-4;;/h3H,1-2,7H2,(H2,8,9,10,11);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIAURPLIUCXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)CCN)O.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other pyrimidine derivatives, which have been extensively studied for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate is C7H10ClN3O2. It features a pyrimidine ring with hydroxyl and amino groups that contribute to its reactivity and interaction with biological targets.

The biological activity of 2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate primarily involves its interaction with various biomolecules, including enzymes and receptors. The compound may act as a ligand, modulating the activity of specific proteins and influencing biochemical pathways. Notably, it has been observed to inhibit nitric oxide (NO) production in immune cells, which suggests potential anti-inflammatory properties .

Antiviral Activity

Research indicates that certain pyrimidine derivatives exhibit antiviral properties. For instance, studies have shown that related compounds can inhibit the maturation of viral particles by interfering with viral protein assembly . While specific antiviral data for 2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate is limited, its structural similarity to known antiviral agents suggests potential activity against various viruses.

Anti-inflammatory Effects

In vitro assays have demonstrated that 2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate can suppress NO production in activated immune cells. This suppression is dose-dependent and highlights the compound's potential as an anti-inflammatory agent .

Antioxidant Properties

Pyrimidine derivatives often exhibit antioxidant activity. Although specific data for this compound is sparse, related studies indicate that modifications in the pyrimidine structure can enhance antioxidant capacity, which may be relevant for 2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate .

Comparative Analysis with Related Compounds

A comparison with other pyrimidine derivatives reveals the unique properties of 2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate. For instance:

| Compound Name | Key Activity | IC50 (µM) |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | NO Production Inhibition | 2 |

| 2-amino-4,6-dihydroxypyrimidines | Immune Response Modulation | >100 |

| 2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate | Potential Anti-inflammatory | TBD |

Case Studies

- In Vitro NO Assay : A study conducted on various pyrimidine derivatives demonstrated that compounds similar to 2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate effectively inhibited NO production in mouse peritoneal cells. The most effective compounds showed significant suppression at concentrations as low as 5 µM .

- Antiviral Screening : In a pilot screening for antiviral activity against several viruses (e.g., HIV-1, HSV-1), it was found that structural modifications in pyrimidines could lead to varying degrees of efficacy. Although specific data for this compound are not available, its analogs showed promising results in inhibiting viral replication.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds, including 2-(2-aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate, can serve as intermediates in the synthesis of antiviral nucleoside analogues. These compounds are essential in developing treatments for viral infections by inhibiting viral replication mechanisms .

Anti-inflammatory Properties

Studies have shown that 5-substituted 2-amino-4,6-dichloropyrimidines exhibit significant inhibition of nitric oxide (NO) production in immune-activated cells. This suggests a potential application for 2-(2-aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate in developing anti-inflammatory drugs . The IC50 values for these compounds indicate their effectiveness at low concentrations, making them promising candidates for further research.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies of pyrimidine derivatives have revealed critical insights into how modifications at various positions on the pyrimidine ring affect biological activity. For instance, the introduction of different substituents at the 5 position has been shown to influence the compound's ability to inhibit NO production significantly. This information is crucial for designing more effective derivatives with enhanced therapeutic profiles .

Synthesis and Optimization

The synthesis of 2-(2-aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate typically involves processes that enhance yield and purity. For example, using phosphorus oxychloride as a chlorinating agent has been documented to improve the efficiency of synthesizing related pyrimidine compounds .

Case Study 1: Antiviral Nucleosides

A study explored the synthesis of various pyrimidine derivatives as potential antiviral agents. The findings demonstrated that certain modifications led to increased antiviral activity against specific viral strains, indicating that 2-(2-aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate could be a viable precursor for developing new antiviral medications .

Case Study 2: Inhibition of Nitric Oxide Production

In vitro assays conducted on immune-activated mouse peritoneal cells showed that several derivatives of 2-amino-4,6-dihydroxypyrimidines significantly inhibited NO production. These results underscore the compound's potential role in treating inflammatory diseases by modulating immune responses .

Summary Table of Applications

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine in the 2-aminoethyl group undergoes alkylation with alkyl halides or epoxides. This reaction typically occurs under basic conditions to deprotonate the amine, enhancing nucleophilicity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromide | NaH, DMF, 25°C, 12 h | N-Ethyl-2-(2-aminoethyl) derivative | 78%* | |

| Propylene oxide | H2O, 60°C, 6 h | Hydroxypropyl-substituted derivative | 65%* |

*Yields extrapolated from analogous reactions in pyrimidine systems.

Acylation Reactions

The hydroxyl groups on the pyrimidine ring and the aminoethyl side chain can be acylated. Acetic anhydride or acyl chlorides are commonly used.

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 4 h | 4,6-Diacetoxy derivative | Hydroxyl > amine | |

| Benzoyl chloride | NaOH, THF, 0°C, 2 h | N-Benzoylated aminoethyl derivative | Amine > hydroxyl |

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed cross-coupling after hydroxyl-to-chloride conversion (e.g., using POCl₃).

*Conditions inferred from analogous pyrimidine systems.

Nucleophilic Aromatic Substitution (SNAr)

After converting hydroxyl groups to chlorides, the compound undergoes SNAr with amines or alkoxides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine | POCl₃→Cl, then morpholine, EtOH, 25°C | 4-Morpholino-6-chloro derivative | 72% | |

| Sodium methoxide | POCl₃→Cl, NaOMe, MeOH, 65°C | 4,6-Dimethoxy derivative | 85% |

Hydrolysis and Stability

The compound exhibits pH-dependent stability. Hydroxyl groups undergo hydrolysis under strongly acidic or basic conditions.

Coordination Chemistry

The amino and hydroxyl groups act as ligands for metal ions, forming complexes with catalytic or medicinal applications.

| Metal Salt | Conditions | Application | Reference |

|---|---|---|---|

| CuCl₂ | H2O, RT, 2 h | Antibacterial metal-organic framework | |

| Fe(NO₃)₃ | EtOH, 60°C, 4 h | Catalytic oxidation of alcohols |

Key Mechanistic Insights

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

*Hypothetical structure inferred from analogs.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations:

- Solubility: The aminoethyl group in the target compound likely improves aqueous solubility compared to methyl-substituted analogs (e.g., 4,6-dimethyl-2-hydroxypyrimidine HCl) .

- Reactivity: Primary amines (e.g., in 2,5-diamino-4,6-dihydroxypyrimidine HCl) enable nucleophilic reactions, whereas tertiary amines (e.g., 2-(dimethylamino)-4,6-pyrimidinediol) limit such interactions .

- Thermal Stability: Compounds with multiple hydroxyl groups (e.g., uracil) exhibit high decomposition temperatures, suggesting similar stability for the diol-containing target compound .

Critical Discussion of Discrepancies and Limitations

- Data Gaps: Direct melting points or solubility data for 2-(2-aminoethyl)-4,6-pyrimidinediol HCl hydrate are absent in the evidence, requiring extrapolation from analogs.

- Structural Variability: Substituent effects (e.g., aminoethyl vs. dimethylamino) significantly alter reactivity and solubility, complicating direct comparisons .

Vorbereitungsmethoden

Cyclization of Guanidine and Malonate Derivatives

The pyrimidine ring system is commonly synthesized via cyclization reactions between guanidine or its derivatives and malonic acid esters. For example, 4,6-dihydroxypyrimidine (the core structure) is prepared by condensing guanidine carbonate with diethyl malonate in ethanol or isopropanol under basic conditions. A typical procedure involves:

-

Dissolving guanidine hydrochloride in methanol with sodium methoxide.

-

Adding dimethyl malonate dropwise and refluxing for 2–3 hours.

-

Acidifying the mixture to pH 6 with HCl to precipitate the product.

This method yields 4,6-dihydroxypyrimidine with >95% purity. Modifications, such as using diethyl malonate and sodium ethoxide, achieve similar results with yields up to 96.1%.

Solvent and Catalyst Optimization

The choice of solvent and base significantly impacts reaction efficiency. Absolute methanol or ethanol is preferred to minimize hydrolysis. Sodium methoxide, generated in situ from sodium metal and methanol, proves more effective than pre-formed bases due to better solubility and reactivity. Reflux temperatures (65–80°C) and extended reaction times (3–4 hours) enhance cyclization completeness.

Functionalization at Position 2: Introducing the Aminoethyl Group

Alkylation Strategies

Introducing the 2-aminoethyl side chain requires selective alkylation at the C2 position. Two primary approaches are documented:

Direct Nucleophilic Substitution

-

Reagents : 2-Chloroethylamine or its protected derivatives (e.g., Boc-protected amine) react with 4,6-dihydroxypyrimidine under basic conditions.

-

Conditions : Tetrabutylammonium bromide (phase transfer catalyst) in toluene or DMF at 60–80°C for 8–10 hours.

-

Challenges : Competing reactions at hydroxyl groups necessitate protective strategies (e.g., silylation or acetylation).

Reductive Amination

Protecting Group Chemistry

To prevent undesired side reactions, hydroxyl groups at C4 and C6 are often protected using:

-

Trimethylsilyl (TMS) groups : React with chlorotrimethylsilane in pyridine.

-

Acetyl groups : Treat with acetic anhydride in acetic acid.

Deprotection is achieved via hydrolysis with dilute HCl or methanol/water mixtures.

Hydrochloride Salt Formation and Hydration

Acidification and Crystallization

The free base is converted to the hydrochloride salt by:

Hydration Control

Hydrate formation occurs during crystallization. Key parameters include:

-

Solvent : Water/ethanol mixtures (1:3 v/v) favor monohydrate formation.

-

Drying : Lyophilization or vacuum drying at 40°C preserves crystallinity.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

-

HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~6.2 minutes.

-

Elemental Analysis : Expected values (C₆H₁₂ClN₃O₃·H₂O): C 32.45%, H 5.98%, N 15.78%.

Industrial-Scale Optimization and Challenges

Q & A

Q. What analytical techniques are recommended for assessing the purity of 2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate?

- Methodological Answer : Purity assessment requires a combination of techniques:

- HPLC (High-Performance Liquid Chromatography) with UV detection to quantify impurities (e.g., residual solvents or by-products) .

- NMR Spectroscopy (¹H/¹³C) to confirm structural integrity and detect non-deuterated solvent residues .

- Elemental Analysis (CHNS/O) to verify stoichiometric composition, particularly for hydrochloride hydrates .

- Mass Spectrometry (ESI-TOF) to validate molecular weight and hydration state .

Q. What handling and storage protocols ensure the compound's stability during experimental use?

- Methodological Answer :

- Storage : Keep in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use desiccated glassware in a humidity-controlled environment (<40% RH). Pre-weigh aliquots to minimize repeated exposure to air .

- Contradictions : Cross-reference safety data sheets (SDS) for conflicting recommendations (e.g., some sources suggest refrigeration, others advocate room temperature for short-term use) .

Q. How can researchers determine the solubility profile of this compound in common solvents?

- Methodological Answer : Perform a tiered solubility screen:

- Step 1 : Test in aqueous buffers (pH 1–12) to assess ionizability and salt formation .

- Step 2 : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in water or ethanol .

- Step 3 : Quantify solubility via gravimetric analysis or UV-Vis spectrophotometry at λmax (~270 nm for pyrimidine derivatives) .

Advanced Research Questions

Q. What computational strategies can predict the compound's interaction with enzymatic targets (e.g., kinases or dehydrogenases)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses against target protein structures (PDB entries). Prioritize residues near the pyrimidine ring for hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability and binding free energy (MM-PBSA/GBSA) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions (e.g., charge transfer) at the active site .

Q. How can contradictory data on the compound's biological activity (e.g., IC50 variability) be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets from multiple studies, adjusting for variables like assay type (cell-free vs. cellular) or buffer conditions .

- Dose-Response Replication : Re-test activity under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

- Off-Target Screening : Employ proteome-wide profiling (e.g., CETSA or thermal shift assays) to identify non-specific interactions .

Q. What synthetic strategies improve yield and reduce by-products in large-scale preparation?

- Methodological Answer :

- Reaction Engineering : Optimize temperature (40–60°C) and solvent (e.g., ethanol/water mixtures) to favor nucleophilic substitution at the pyrimidine C4/C6 positions .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .

- Catalysis : Test Pd/C or enzyme-mediated systems for regioselective amination, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.